3,5-Diiodo-6-methylpyridin-2-amine
Description
IUPAC Name: 3,5-Diiodo-6-methylpyridin-2-amine
Molecular Formula: C₆H₆I₂N₂
Molecular Weight: 359.94 g/mol
SMILES: CC1=NC(=C(C=C1I)I)N
Key Properties:
Properties
IUPAC Name |
3,5-diiodo-6-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6I2N2/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXUGYBTSPNQDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1I)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646810 | |
| Record name | 3,5-Diiodo-6-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-88-0 | |
| Record name | 3,5-Diiodo-6-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1000342-88-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-6-methylpyridin-2-amine typically involves the iodination of 6-methylpyridin-2-amine. One common method includes the use of iodine and an oxidizing agent to introduce the iodine atoms at the 3 and 5 positions of the pyridine ring . The reaction conditions often require a solvent such as acetic acid and a temperature range of 50-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodo-6-methylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Suzuki Cross-Coupling: This reaction involves the use of palladium catalysts and arylboronic acids to form new carbon-carbon bonds.
Nucleophilic Substitution: Reagents such as sodium azide or thiols can replace the iodine atoms under appropriate conditions.
Major Products Formed
Aryl Derivatives: Formed through Suzuki cross-coupling reactions.
Azido and Thio Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3,5-Diiodo-6-methylpyridin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Diiodo-6-methylpyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms and the pyridine ring play crucial roles in binding to these targets, influencing biological pathways and exerting therapeutic effects . The exact pathways depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
3,5-Dichloro-6-methylpyridin-2-amine (CAS 22137-52-6)
Molecular Formula : C₆H₆Cl₂N₂
Molecular Weight : ~176.9 g/mol
Key Differences :
- Substituents : Chlorine atoms replace iodine at positions 3 and 4.
- Physical Properties :
- Lower molecular weight (176.9 vs. 359.94 g/mol) reduces polarizability and melting point.
- Likely more soluble in organic solvents due to smaller atomic size of chlorine.
- Reactivity : Chlorine’s higher electronegativity (compared to iodine) may increase resistance to nucleophilic substitution but enhance stability in acidic conditions.
- Structural Analysis: Crystal structure reported in Acta Crystallographica, highlighting planar pyridine ring and intermolecular hydrogen bonding involving the amino group .
6-Methyl-3,5-dinitro-pyridin-2-amine
Molecular Formula : C₆H₆N₄O₄
Molecular Weight : ~198.14 g/mol
Key Differences :
- Substituents: Nitro (-NO₂) groups replace iodine at positions 3 and 5.
- Physical Properties: Strong electron-withdrawing nitro groups increase acidity and reactivity. Potential sensitivity to heat or shock due to nitro functional groups.
- Reactivity : Nitro groups direct electrophilic substitution to specific positions and can undergo reduction to form amines.
- Applications : Likely intermediate in explosives or dyes due to nitro group chemistry .
3,5-Diiodopyridin-2-amine (Methyl-Free Analog)
Molecular Formula : C₅H₄I₂N₂
Molecular Weight : 345.91 g/mol
Key Differences :
- Substituents : Lacks the methyl group at position 6.
- Impact: Reduced steric hindrance compared to the methyl-containing analog.
Comparative Data Table
Biological Activity
3,5-Diiodo-6-methylpyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features two iodine atoms at the 3 and 5 positions and a methyl group at the 6 position of the pyridine ring. This substitution pattern is crucial for its biological activity, influencing its interaction with various biological targets.
Anticonvulsant Activity
Research has indicated that compounds similar to this compound exhibit significant anticonvulsant properties. In a study assessing various pyridine derivatives, several compounds demonstrated efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The results suggested that these compounds could modulate neurotransmitter systems involved in seizure activity .
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. It is believed to interact with specific enzymes, potentially altering their activity. For instance, studies have shown that similar compounds can inhibit cytochrome P450 enzymes, which are vital for drug metabolism and detoxification processes in the liver.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains. The presence of iodine in the structure is thought to enhance its antimicrobial properties by disrupting bacterial cell membranes or interfering with metabolic processes .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may bind to specific receptors in the central nervous system, modulating neurotransmission and exerting anticonvulsant effects.
- Enzyme Modulation : By inhibiting key metabolic enzymes such as cytochrome P450, it can alter drug metabolism and enhance the therapeutic efficacy of co-administered drugs.
- Membrane Disruption : Its antimicrobial action may stem from disrupting bacterial cell membranes or inhibiting essential metabolic pathways within microbial cells.
Study on Anticonvulsant Activity
In a pharmacological evaluation involving several pyridine derivatives, including this compound, researchers found significant anticonvulsant activity at doses of 25 and 50 mg/kg. The study utilized both MES and PTZ models to assess efficacy and concluded that these compounds could be potential candidates for further development in epilepsy treatment .
Enzyme Interaction Studies
A detailed biochemical analysis revealed that similar compounds could inhibit cytochrome P450 enzymes effectively. This inhibition was dose-dependent and varied among different enzyme isoforms. Such findings suggest that this compound might influence drug interactions significantly.
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
